Cas no 67316-40-9 (2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI))
2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI)
- SB56977
- AKOS006361200
- 67316-40-9
- 5-Fluoro-N4-methylpyrimidine-2,4-diamine
- SCHEMBL2744648
- 5-fluoro-4-N-methylpyrimidine-2,4-diamine
- EN300-651681
-
- Inchi: 1S/C5H7FN4/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H3,7,8,9,10)
- InChI Key: GJPOMPVDHQDENQ-UHFFFAOYSA-N
- SMILES: FC1=CN=C(N)N=C1NC
Computed Properties
- Exact Mass: 142.065
- Monoisotopic Mass: 142.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.8A^2
- XLogP3: 0.3
2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM523784-1g |
5-Fluoro-N4-methylpyrimidine-2,4-diamine |
67316-40-9 | 97% | 1g |
$436 | 2023-02-02 | |
| Enamine | EN300-651681-1.0g |
5-fluoro-N4-methylpyrimidine-2,4-diamine |
67316-40-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-651681-0.05g |
5-fluoro-N4-methylpyrimidine-2,4-diamine |
67316-40-9 | 95% | 0.05g |
$174.0 | 2023-03-12 | |
| Enamine | EN300-651681-0.1g |
5-fluoro-N4-methylpyrimidine-2,4-diamine |
67316-40-9 | 95% | 0.1g |
$257.0 | 2023-03-12 | |
| Enamine | EN300-651681-0.25g |
5-fluoro-N4-methylpyrimidine-2,4-diamine |
67316-40-9 | 95% | 0.25g |
$367.0 | 2023-03-12 | |
| Aaron | AR00FZ59-50mg |
2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI) |
67316-40-9 | 95% | 50mg |
$265.00 | 2025-02-17 | |
| Aaron | AR00FZ59-100mg |
2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI) |
67316-40-9 | 95% | 100mg |
$379.00 | 2025-02-17 | |
| Aaron | AR00FZ59-250mg |
2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI) |
67316-40-9 | 95% | 250mg |
$530.00 | 2025-02-17 | |
| Aaron | AR00FZ59-500mg |
2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI) |
67316-40-9 | 95% | 500mg |
$822.00 | 2025-02-17 | |
| Aaron | AR00FZ59-1g |
2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI) |
67316-40-9 | 95% | 1g |
$1047.00 | 2023-12-15 |
2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI) Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI)
2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI)
The compound 2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI), with CAS No 67316-40-9, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a pyrimidine ring system with specific substituents that confer unique chemical and biological properties.
Pyrimidine derivatives have been extensively explored in recent years for their roles in various biological processes. The presence of a fluorine atom at the 5-position of the pyrimidine ring introduces electronic effects that can influence the molecule's reactivity and bioavailability. Additionally, the N4-methyl group adds steric hindrance and may play a role in optimizing pharmacokinetic properties such as absorption and distribution.
Recent studies have highlighted the potential of 2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI) as a lead compound in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases. The ability to modulate these enzymes suggests that this compound could be a promising candidate for further preclinical testing.
Another area of interest is the synthesis and structural modification of this compound to enhance its pharmacological profile. Scientists have employed various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process and improve yields. These advancements not only make the compound more accessible for research purposes but also pave the way for its potential commercialization.
In terms of biological activity, 2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI) has shown selectivity towards certain receptor systems, making it a valuable tool in drug discovery programs targeting specific diseases. For example, studies conducted at leading pharmaceutical companies have revealed its potential as an antagonist for G-protein coupled receptors (GPCRs), which are implicated in numerous pathological conditions.
The toxicological profile of this compound is another critical aspect that has been thoroughly investigated. Preclinical safety assessments indicate that 2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI) exhibits low toxicity at therapeutic doses, which is a favorable attribute for drug candidates. However, further long-term studies are required to fully understand its safety profile and ensure compliance with regulatory standards.
From a synthetic perspective, the preparation of CAS No 67316-40-9 involves multi-step reactions that require precise control over reaction conditions to achieve high purity and yield. Researchers have developed efficient synthetic routes that minimize waste and reduce production costs, aligning with current trends toward sustainable chemistry practices.
In conclusion, 2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI) represents a compelling molecule with significant potential in the pharmaceutical industry. Its unique chemical structure, combined with promising biological activity and favorable safety profiles, positions it as a key player in ongoing drug discovery efforts. As research continues to uncover new applications and optimizations for this compound, its role in advancing therapeutic interventions is expected to grow significantly.
67316-40-9 (2,4-Pyrimidinediamine, 5-fluoro-N4-methyl- (9CI)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)